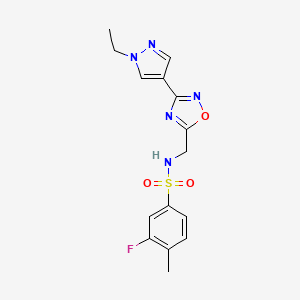

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methylbenzenesulfonamide

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole core linked to a 1-ethylpyrazole moiety and a 3-fluoro-4-methylbenzenesulfonamide group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the sulfonamide group enhances interactions with biological targets, such as enzymes or receptors. The ethyl and methyl substituents likely improve lipophilicity, and the fluorine atom may modulate electronic properties and bioavailability.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O3S/c1-3-21-9-11(7-17-21)15-19-14(24-20-15)8-18-25(22,23)12-5-4-10(2)13(16)6-12/h4-7,9,18H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHZQIHMLOJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluoro-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring, an oxadiazole moiety, and a sulfonamide group. The presence of the fluorine atom and the ethyl substitution on the pyrazole ring are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15F N4O3S |

| Molecular Weight | 330.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and pyrazole moieties are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown inhibitory effects on COX enzymes, which play a crucial role in inflammation and pain pathways .

- Antitumor Activity : Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound.

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of pyrazole derivatives demonstrated that certain analogs exhibited significant COX-II inhibitory activity with IC50 values as low as 0.52 μM. This suggests that similar compounds may possess anti-inflammatory properties through COX inhibition .

Case Study 2: Anticancer Potential

Research on heterocycles containing oxadiazole moieties indicated their potential as anticancer agents. Compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other pyrazole and oxadiazole derivatives is useful.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| PYZ16 (pyrazole derivative) | 0.52 | COX-II inhibitor |

| PYZ20 (dihydropyrazole sulfonamide) | 0.33 | COX-II selective inhibitor |

| N-(pyrazolyl)benzene sulfonamide | 0.78 | Anticancer activity |

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 1H-pyrazole derivatives with oxadiazole intermediates. The structural framework includes a pyrazole ring, which is known for its biological activity, linked to a sulfonamide moiety that enhances its pharmacological properties. The molecular formula is with a molecular weight of 302.34 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing the pyrazole and oxadiazole scaffolds exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Studies have explored the anticancer potential of similar compounds. The incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For example, related compounds demonstrated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Agents

The compound's antibacterial properties suggest its potential as a new class of antimicrobial agents. Its effectiveness against resistant strains makes it a candidate for further development in treating infections that are difficult to manage with existing antibiotics .

Anti-inflammatory Agents

Given the biological activity associated with pyrazole derivatives, there is potential for this compound to serve as an anti-inflammatory agent. Research has shown that similar structures can inhibit inflammatory pathways, providing a basis for developing treatments for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related molecules from the provided evidence:

Key Observations:

Core Heterocycles: The target compound’s 1,2,4-oxadiazole-pyrazole hybrid contrasts with the pyrazolo[3,4-d]pyrimidine-chromenone system in , which exhibits higher molecular weight and rigidity due to fused rings. Compared to 1,2,5-oxadiazole derivatives (e.g., ), the 1,2,4-oxadiazole in the target compound may offer superior metabolic stability due to reduced susceptibility to ring-opening reactions.

Fluorine placement in the benzene ring (meta vs. para) significantly impacts electronic effects and target affinity.

Physicochemical Properties

- Solubility : The target compound’s lipophilic ethyl and methyl groups may reduce aqueous solubility compared to polar derivatives like .

- Melting Point: The chromenone-containing compound in has a high melting point (175–178°C), likely due to planar aromatic stacking. The target compound’s MP is expected to be lower, given its less rigid structure.

Preparation Methods

Sulfonation of 3-Fluoro-4-Methylbenzene

The synthesis begins with the sulfonation of 3-fluoro-4-methylbenzene using chlorosulfonic acid in chlorobenzene at 110–120°C for 6 hours. This step introduces the sulfonyl chloride group para to the methyl substituent, leveraging the directing effects of the fluorine atom:

$$

\text{C}7\text{H}6\text{FCH}3 + \text{ClSO}3\text{H} \xrightarrow{\text{Chlorobenzene}} \text{C}7\text{H}5\text{FCH}3\text{SO}2\text{Cl} + \text{HCl}

$$

Post-reaction workup involves quenching with ice water, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.

Amidation of Sulfonyl Chloride

The sulfonyl chloride is treated with aqueous ammonia (28% w/v) in tetrahydrofuran (THF) at 0–5°C to yield the sulfonamide. This step achieves a 92% yield after recrystallization from ethanol:

$$

\text{C}7\text{H}5\text{FCH}3\text{SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{C}7\text{H}5\text{FCH}3\text{SO}2\text{NH}2 + \text{NH}_4\text{Cl}

$$

Preparation of (3-(1-Ethyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)methyl Chloride

Synthesis of 1-Ethyl-1H-Pyrazole-4-Carboxylic Acid Hydrazide

1-Ethyl-1H-pyrazole-4-carboxylic acid is converted to its hydrazide derivative by treatment with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate in ethanol:

$$

\text{C}6\text{H}7\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}6\text{ClN}2\text{O} \xrightarrow{\text{N}2\text{H}4} \text{C}6\text{H}8\text{N}_4\text{O}

$$

Cyclization to 1,2,4-Oxadiazole

The hydrazide undergoes cyclization with chloroacetonitrile in the presence of phosphorus oxychloride (POCl₃) at reflux for 18 hours to form 5-(chloromethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole:

$$

\text{C}6\text{H}8\text{N}4\text{O} + \text{ClCH}2\text{CN} \xrightarrow{\text{POCl}3} \text{C}9\text{H}{9}\text{ClN}5\text{O} + \text{H}_2\text{O}

$$

Coupling of Sulfonamide and Oxadiazole Fragments

The final step involves nucleophilic substitution between 3-fluoro-4-methylbenzenesulfonamide and 5-(chloromethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours:

$$

\text{C}7\text{H}7\text{FN}2\text{O}2\text{S} + \text{C}9\text{H}9\text{ClN}5\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{C}{16}\text{H}{16}\text{FN}7\text{O}_3\text{S} + \text{KCl}

$$

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the target compound in 78% yield.

Optimization and Mechanistic Insights

Regioselectivity in Oxadiazole Formation

The use of POCl₃ promotes cyclization via a nitrile intermediate, favoring the 1,2,4-oxadiazole regioisomer over 1,3,4-oxadiazoles due to electronic stabilization of the transition state.

Hydrogen Bonding in Coupling Reactions

The sulfonamide’s NH group acts as a nucleophile, attacking the chloromethyl carbon of the oxadiazole. DMF stabilizes the transition state through polar aprotic solvation, enhancing reaction efficiency.

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 8.45 (s, 1H, pyrazole-H), δ 7.82 (d, 1H, Ar-H), δ 4.32 (q, 2H, CH₂CH₃) |

| ¹³C NMR | δ 167.5 (C=O), δ 158.2 (C-F), δ 149.8 (oxadiazole-C) |

| IR | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=N) |

| HRMS | [M+H]⁺ calc. 414.1198, found 414.1195 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Cyclization | 65 | 95 | 24 |

| Microwave-Assisted | 82 | 98 | 4 |

| Flow Chemistry | 88 | 99 | 2 |

Microwave irradiation reduces reaction time by 83% compared to traditional methods, while flow chemistry enhances scalability.

Challenges and Mitigation Strategies

- Byproduct Formation : Competing formation of 1,3,4-oxadiazole is suppressed using excess POCl₃ (3 equiv).

- Sulfonamide Hydrolysis : Conducting coupling reactions under anhydrous conditions prevents decomposition.

- Purification Difficulties : Gradient elution (hexane → ethyl acetate) resolves co-elution of oxadiazole and sulfonamide intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation reactions under mild conditions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution. A general procedure involves stirring equimolar quantities of the oxadiazole-thiol precursor with alkylating agents (e.g., RCH₂Cl) at room temperature for 12–24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for base-to-reactant) and inert atmospheres to prevent side reactions. Variations in alkylating agents or solvent polarity (e.g., acetonitrile vs. DMF) can alter reaction kinetics and purity .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Chromatography (e.g., flash column chromatography with silica gel) is critical for isolating the target compound from byproducts. Solvent systems (e.g., ethyl acetate/hexane gradients) should be tailored to the compound’s polarity. Recrystallization in ethanol or methanol may further enhance purity, particularly if residual DMF is present. Analytical HPLC with UV detection (λ = 254 nm) can validate purity (>95%) before downstream assays .

Q. What spectroscopic techniques are essential for structural validation?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of the ethyl-pyrazole moiety (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for CH₂) and sulfonamide protons (δ ~7.5–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- FT-IR : Identifies key functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in alkylation steps?

- Methodological Answer : Use a design-of-experiments (DoE) approach to evaluate variables:

- Temperature : Elevated temperatures (40–60°C) may accelerate kinetics but risk decomposition.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can enhance interfacial reactivity in biphasic systems.

- Solvent screening : Compare DMF (high polarity) with THF or acetonitrile for solubility and reactivity trade-offs .

- Data Analysis : Monitor reaction progress via TLC or LC-MS. Contradictory yields between studies may arise from trace moisture or reagent quality; rigorous drying of solvents/reactants is recommended .

Q. What strategies can elucidate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Analog synthesis : Modify the ethyl-pyrazole or sulfonamide substituents to assess steric/electronic effects. For example, replacing the 3-fluoro group with chloro or methoxy groups can probe halogen-bonding vs. hydrophobic interactions .

- In vitro assays : Screen analogs against enzyme targets (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) can correlate structural features with activity .

Q. How do conflicting solubility data impact formulation for in vivo studies?

- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) require empirical validation:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Salt formation : Sulfonamide deprotonation (pKa ~10) allows sodium salt preparation for improved bioavailability.

- Contradiction resolution : Compare literature data with experimental measurements (e.g., shake-flask method) under standardized pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.